(2-Amino-4-chloropyridin-3-yl)(phenyl)methanone
CAS No.: 1203510-05-7
Cat. No.: VC8057810
Molecular Formula: C12H9ClN2O
Molecular Weight: 232.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1203510-05-7 |
---|---|
Molecular Formula | C12H9ClN2O |
Molecular Weight | 232.66 g/mol |
IUPAC Name | (2-amino-4-chloropyridin-3-yl)-phenylmethanone |
Standard InChI | InChI=1S/C12H9ClN2O/c13-9-6-7-15-12(14)10(9)11(16)8-4-2-1-3-5-8/h1-7H,(H2,14,15) |
Standard InChI Key | LTHRVXKIFSUUPQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CN=C2N)Cl |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CN=C2N)Cl |
Introduction
Chemical Identity and Structural Characteristics
Spectral Characterization
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data are critical for verifying its structure. While specific spectra are absent in the provided sources, analogous compounds exhibit:
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NMR: Signals at δ 6.5–8.5 ppm for aromatic protons, δ 5.8 ppm for the amino group (exchangeable), and δ 2.1 ppm for the ketone-associated protons .
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NMR: Peaks near δ 190 ppm for the carbonyl carbon and δ 150–110 ppm for aromatic carbons .
Synthetic Pathways and Optimization
Regioselective Three-Component Synthesis
A notable method involves the reaction of enaminones, 2-aminopyridines, and enals catalyzed by -toluenesulfonic acid (-TSA) and acetic acid in tetrahydrofuran (THF) under reflux . This one-pot approach yields 1,2-dihydropyridines (1,2-DHPs), with (2-Amino-4-chloropyridin-3-yl)(phenyl)methanone serving as a key intermediate. The reaction mechanism proceeds via:
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Formation of an imine between the enal and 2-aminopyridine.
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Michael addition of the enaminone to the imine.
Optimization studies suggest that refluxing for 12 hours in THF maximizes yields (up to 54% in analogous syntheses) .
Alternative Routes
Alternative synthetic strategies include:
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Friedel-Crafts Acylation: Reacting 4-chloro-2-aminopyridine with benzoyl chloride in the presence of Lewis acids like AlCl₃.
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Cross-Coupling Reactions: Suzuki-Miyaura coupling to introduce the phenyl group post-pyridine functionalization .
Property | Recommendation | Source |
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Storage | Room temperature (RT), desiccated | |
Freeze-Thaw Cycles | Avoid repeated cycles; aliquot storage | |
Solubility Enhancement | Sonication at 37°C in DMSO |
Analytical and Formulation Considerations
For laboratory use, stock solutions are typically prepared at 10 mM concentration in DMSO. The following table outlines preparation protocols:
Mass (mg) | Volume (mL) at 1 mM | Volume (mL) at 10 mM |
---|---|---|
1 | 4.298 | 0.4298 |
5 | 21.4901 | 2.149 |
10 | 42.9801 | 4.298 |
Applications in Chemical Research
Pharmaceutical Intermediate
The compound’s pyridine core and electron-rich groups make it a precursor for kinase inhibitors and antimicrobial agents. For example, chlorinated pyridines are often functionalized into bioactive molecules targeting bacterial DNA gyrase .
Material Science
Its rigid aromatic structure contributes to the development of organic semiconductors and coordination polymers, where planarity and conjugation enhance electron mobility .
Future Directions and Research Gaps
Unresolved Challenges
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Stereoselective Synthesis: Current methods lack control over stereochemistry, limiting utility in chiral drug synthesis .
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Toxicological Profiling: Acute and chronic toxicity studies are needed to establish safety protocols .
Emerging Opportunities
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